molecular formula C13H10FNO B1392218 4-(3-Fluorobenzoyl)-2-methylpyridine CAS No. 1187167-22-1

4-(3-Fluorobenzoyl)-2-methylpyridine

Cat. No.: B1392218
CAS No.: 1187167-22-1
M. Wt: 215.22 g/mol
InChI Key: SCJLEGFVIRTXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It features a fluorobenzoyl group attached to the fourth position of a 2-methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorobenzoyl)-2-methylpyridine typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-fluorobenzoyl chloride with 2-methylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted pyridine derivatives with nitro, sulfonyl, or halogen groups.

    Nucleophilic Substitution: Substituted benzoyl derivatives with various nucleophiles.

    Reduction: Alcohol derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-(3-Fluorobenzoyl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity towards its molecular targets . The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorobenzoyl)-2-methylpyridine
  • 4-(3-Bromobenzoyl)-2-methylpyridine
  • 4-(3-Methylbenzoyl)-2-methylpyridine

Uniqueness

4-(3-Fluorobenzoyl)-2-methylpyridine is unique due to the presence of the fluorine atom in the benzoyl group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability, lipophilicity, and bioavailability compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

(3-fluorophenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-7-11(5-6-15-9)13(16)10-3-2-4-12(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJLEGFVIRTXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801243871
Record name (3-Fluorophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-22-1
Record name (3-Fluorophenyl)(2-methyl-4-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluorophenyl)(2-methyl-4-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801243871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.